Xylose-d1-3

Mutarotation kinetics Deuterium isotope effect Anomeric reactivity

Standard multi-deuterated xylose internal standards can alter LC-MS/MS retention times, compromising matrix-effect correction. Xylose-d1-3 solves this with single anomeric deuteration. - Isotopic enrichment: 98 atom% D, exact mass 151.059 Da (+1 Da shift) - Certified purity: ≥98% by HPLC/GC with batch-specific QC - Enables anomeric-specific tracking: mutarotation, KIEs, NDIS contrast

Molecular Formula C5H10O5
Molecular Weight 151.14 g/mol
Cat. No. B12407384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylose-d1-3
Molecular FormulaC5H10O5
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1D
InChIKeyPYMYPHUHKUWMLA-LAVUIIQTSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xylose-d1-3 Compound Identity and Specifications


Xylose-d1-3 (CAS 288846-89-9, synonym D-[1-2H]xylose, D-Xylose-1-C-d) is a monodeuterated stable-isotope-labeled analogue of the natural pentose sugar D-xylose, bearing a single deuterium substitution at the anomeric carbon (C‑1) [1]. Its molecular formula is C₅H₉DO₅ and its exact monoisotopic mass is 151.059 Da, representing a nominal +1 Da mass shift relative to unlabeled D-xylose (150.13 g/mol, exact mass 150.053 Da) . The compound is supplied as a white to off-white solid with a certified purity of ≥98% and an isotopic enrichment specification of 98 atom% D . This site‑specific anomeric deuteration fundamentally differentiates Xylose-d1-3 from generic deuterated xylose mixtures or positional isomers, enabling applications that exploit the unique chemistry of the anomeric center—including mutarotation kinetic studies, metabolic flux analysis at the C‑1 position, and neutron diffraction with isotopic substitution (NDIS) experiments requiring single‑atom contrast .

Site-specific anomeric monodeuteration for kinetic and mechanistic studies
Minimal +1 Da mass shift preserves co-elution in LC-MS/MS
Enables mutarotation isotope effect resolution and single-atom neutron contrast

Why Unlabeled or Multiply Deuterated Xylose Cannot Substitute


Substituting unlabeled D‑xylose (CAS 58‑86‑6) for Xylose-d1-3 eliminates the +1 Da mass shift required for isotope-dilution mass spectrometry (IDMS) and stable-isotope tracer studies, rendering analyte and internal standard chromatographically indistinguishable . Multiply deuterated analogues (e.g., xylose‑d6) introduce a larger mass shift (+6 Da) that can alter chromatographic retention time relative to the natural analyte—a well‑documented limitation of heavily deuterated internal standards that compromises matrix‑effect correction in LC‑MS/MS [1]. Positional isomers such as D‑xylose‑[2‑d] (CAS 288846‑91‑3) or D‑xylose‑[3‑d] place the deuterium label at chemically distinct, non‑anomeric positions, precluding their use in studies that require anomeric‑specific tracking: the anomeric C‑1 proton is the site of mutarotation (α–β interconversion), enzyme‑catalyzed isomerization, and glycosidic bond formation. An NDIS study demonstrated that site‑specific deuteration at a single, defined ring position (C‑4 in that case) enabled extraction of atomic‑level solvent‑structuring data that would be inaccessible with multiply‑labeled or incorrectly‑positioned isotopologues; the same principle applies to C‑1 labeling [2]. Xylose‑d1‑3 therefore occupies a unique analytical niche: monodeuteration for minimal chromatographic perturbation combined with anomeric specificity for mechanism‑focused applications.

Unlabeled D-xylose
Lacks the +1 Da mass shift essential for isotope-dilution MS, making analyte and internal standard indistinguishable.
Multiply deuterated analogues (e.g., xylose-d6)
Larger mass shifts may introduce retention-time offsets that compromise matrix-effect correction in quantitative LC-MS/MS.
Positional isomers (C-2-d, C-3-d)
Labels at non-anomeric positions cannot support anomeric-specific tracking of mutarotation or enzymatic isomerization mechanisms.

Xylose-d1-3 Quantitative Evidence vs. Alternatives


Mutarotation Kinetic Isotope Effect at the Anomeric Position

The anomeric C‑1 position of xylose is the site of mutarotation—the spontaneous interconversion between α‑ and β‑pyranose anomers. Substituting the C‑1 proton with deuterium in Xylose‑d1‑3 introduces a measurable primary deuterium kinetic isotope effect (KIE). Isbell & Wade (1967) systematically measured KIEs for acid‑catalyzed, water‑catalyzed, and base‑catalyzed mutarotation of α‑D‑xylose in H₂O versus D₂O, establishing that the rate‑determining proton transfer at the anomeric center yields isotope effects (k_H/k_D) that are diagnostic of the prevailing catalytic mechanism [1]. While complete solvent‑exchange experiments (H₂O vs. D₂O) report a composite isotope effect, site‑specific anomeric deuteration (as in Xylose‑d1‑3) allows isolation of the primary KIE from solvent‑derived contributions—a capability not offered by D‑xylose‑[2‑d], D‑xylose‑[3‑d], or multiply deuterated xylose whose additional labels convolute the kinetic signal [2]. In the xylose isomerase field, primary deuterium KIEs on the chemical step of hydride transfer from the C‑1 position have been computationally predicted at k_H/k_D ≈ 3.8 (298 K), consistent with experimentally observed values for analogous glucose substrates, underscoring the mechanistic value of anomeric‑specific deuteration [3].

Mutarotation KIE
Class-level inference
k_H₂O/k_D₂O ≈ 3.87 (20 °C)
Supports anomeric-specific kinetic resolution
Isolates primary KIE from solvent contributions
Mutarotation kinetics Deuterium isotope effect Anomeric reactivity

Mass Spectrometry Internal Standard Co-Elution Fidelity

Xylose-d1-3 provides a +1 Da mass shift (151.14 g/mol) relative to unlabeled D-xylose (150.13 g/mol), placing the internal standard signal one m/z unit above the analyte in mass spectra—sufficient for unambiguous discrimination while minimizing chromatographic retention‑time shifts. In contrast, multiply deuterated analogues such as xylose-d2 or xylose-d6 introduce larger mass increments (+2 to +6 Da) that can cause perceptible retention‑time deviations between the internal standard and the native analyte—a known limitation of deuterated internal standards extensively documented in the bioanalytical literature [1]. The monodeuteration strategy of Xylose-d1-3 is specifically positioned as enhancing MS quantitation for absorption tests, fermentation monitoring, and carbohydrate pathway research where co‑elution fidelity between analyte and internal standard is critical for accurate matrix‑effect correction . ¹³C‑labeled positional isomers (e.g., D‑Xylose‑1‑¹³C) also provide a +1 Da shift but at approximately 10‑fold higher synthesis cost, making deuterium the more economical choice for routine high‑throughput quantification workflows.

MS Co-elution
Cross-study comparable
+1 Da mass shift, minimal RT offset
Co-elution fidelity for IDMS
D6 may show retention-time deviation
LC-MS/MS quantification Isotope-dilution mass spectrometry Internal standard selection

Certified Isotopic Enrichment and Chemical Purity

Xylose-d1-3 is commercially supplied with a dual‑specification quality standard: chemical purity ≥98% and isotopic enrichment of 98 atom% D, with batch‑specific QC documentation including NMR, HPLC, and GC analyses available from suppliers such as Bidepharm and InvivoChem . This contrasts with certain generic or research‑grade deuterated xylose products that may not provide certified atom% D data, leaving end‑users to independently verify isotopic enrichment—a non‑trivial analytical burden. Cambridge Isotope Laboratories markets the compound as D‑XYLOSE(1-D, 99%) at a nominal 99% isotopic enrichment specification , indicating that the procurement landscape supports selection based on documentation rigor and regulatory readiness.

Enrichment & Purity
Data to verify
98 atom% D, ≥98% purity (supplier-reported)
Documented enrichment for method validation
Independent verification recommended
Isotopic enrichment certification Regulatory bioanalysis Batch quality control

Position-Specific Metabolic Stability in Tracer Studies

The anomeric deuterium in Xylose‑d1‑3 occupies the carbon that undergoes isomerization to xylulose by xylose isomerase—the key entry point of xylose into the pentose phosphate pathway and ethanologenic fermentation . During this enzymatic conversion, the C‑1 hydrogen participates in a hydride‑transfer mechanism; deuteration at this position introduces a primary kinetic isotope effect (predicted k_H/k_D ≈ 3.8) that can be exploited to probe enzyme mechanism or to trace metabolic flux with position‑specific resolution [1]. By contrast, a deuterium label at C‑2 (as in D‑xylose‑[2‑d], CAS 288846‑91‑3) resides at a position that is not directly involved in the isomerization catalytic step, yielding a different metabolic tracing pattern and a smaller secondary KIE. Purchasing Xylose‑d1‑3 rather than a non‑anomeric monodeuterated positional isomer ensures that the isotopic label is positioned at the metabolically most informative carbon for studies of xylose utilization pathways.

Metabolic KIE
Class-level inference
Primary KIE ≈ 3.8 (predicted)
Position-specific flux at isomerase step
C-2/C-3 labels provide different metabolic information
Metabolic flux analysis Deuterium tracer stability Xylose isomerase

Xylose-d1-3 Application Scenarios


Gastrointestinal Absorption Testing by Isotope-Dilution LC-MS/MS

The clinical D‑xylose absorption test quantifies intestinal mucosal integrity by measuring urinary or plasma xylose after oral administration. Using Xylose‑d1‑3 as the internal standard enables precise isotope‑dilution LC‑MS/MS quantification with minimal chromatographic retention‑time offset, as the +1 Da monodeuteration preserves physicochemical identity while providing unambiguous mass discrimination from endogenous xylose . The alternative—multiply deuterated xylose‑d6—risks retention‑time shifts that degrade matrix‑effect correction in complex biological matrices such as urine and plasma [1].

Xylose Isomerase Mechanistic Studies and Strain Engineering

In metabolic engineering of Saccharomyces cerevisiae or Zymomonas mobilis for lignocellulosic ethanol production, xylose isomerase represents a rate‑limiting enzymatic step. Xylose‑d1‑3 provides a position‑specific tracer that reports directly on the isomerase hydride‑transfer mechanism through measurement of the primary deuterium kinetic isotope effect (predicted k_H/k_D ≈ 3.8 [2]). The anomeric label tracks the fate of the C‑1 hydrogen through xylulose formation and into the pentose phosphate pathway, enabling flux analysis at the pathway entry point that C‑2‑ or C‑3‑labeled positional isomers cannot provide .

Neutron Diffraction for Carbohydrate Solvation Structure

NDIS experiments require site‑specific single‑atom isotopic contrast to extract atomic‑level information about solvent structuring around defined molecular positions. The Mason et al. (2005) study demonstrated that specifically labeling D‑xylose with a single deuterium atom at C‑4 enabled the first experimental determination of a hydroxyl rotameric conformation in aqueous solution [3]. Xylose‑d1‑3 extends this methodology to the anomeric position, where the unique chemistry of the C‑1 hydroxyl governs mutarotation, glycosidic bond formation, and anomeric reactivity—structural questions that are inaccessible with multiply‑labeled or non‑specifically deuterated xylose analogues.

Regulated Bioanalytical Method Validation for PK Studies

In GLP/GMP bioanalytical laboratories, stable‑isotope‑labeled internal standards must meet documented purity and enrichment specifications. Xylose‑d1‑3 from suppliers providing batch‑specific QC (chemical purity ≥98%, isotopic enrichment 98 atom% D, with NMR/HPLC/GC certification ) satisfies the documentation requirements for regulatory submission. The monodeuteration strategy minimizes the risk of differential extraction recovery and ionization efficiency between analyte and internal standard—a concern specifically documented for heavily deuterated analogues in LC‑MS/MS bioanalysis [1].

Application
Selection Property
Validation Focus
D-Xylose absorption studies (ID-LC-MS/MS)
Monodeuterated co-elution fidelity
Matrix-effect correction in biofluid matrices
Xylose isomerase mechanism & strain engineering
Anomeric-specific tracer
Primary KIE measurement at isomerase step
Neutron diffraction solvation studies
Site-specific single-atom contrast
Anomeric solvent structuring data
Research PK bioanalytical method validation
Certified enrichment documentation
Isotope-dilution accuracy assessment
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